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molecular formula C7H7ClN2O3 B8406267 6-Chloro-3-methoxy-2-nitro-phenylamine

6-Chloro-3-methoxy-2-nitro-phenylamine

Cat. No. B8406267
M. Wt: 202.59 g/mol
InChI Key: OVZDCWWVPGJPDK-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

A solution of 6.25 g of a mixture of N-(6-chloro-3-methoxy-2-nitro-phenyl)-acetamide and N-(2-chloro-5-methoxy-4-nitro-phenyl)-acetamide in 30 mL of 25%-HCl and 150 mL of 1M-HCl was refluxed for 2 h. The reaction mixture was basified with 2M-NaOH and extracted with EtOAc. The organic phase was dried over anh. Na2SO4 and concentrated in vacuo. The crude product was purified by CC using EtOAc/heptane 1/3 to yield 819 mg of 6-chloro-3-methoxy-2-nitro-phenylamine as dark yellow oil.
[Compound]
Name
mixture
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
N-(6-chloro-3-methoxy-2-nitro-phenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8]C(=O)C)=[C:6]([N+:12]([O-:14])=[O:13])[C:5]([O:15][CH3:16])=[CH:4][CH:3]=1.ClC1C=C([N+]([O-])=O)C(OC)=CC=1NC(=O)C.Cl.[OH-].[Na+]>>[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([N+:12]([O-:14])=[O:13])[C:5]([O:15][CH3:16])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
mixture
Quantity
6.25 g
Type
reactant
Smiles
Name
N-(6-chloro-3-methoxy-2-nitro-phenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=C1NC(C)=O)[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])OC)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anh. Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by CC

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=C1N)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 819 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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